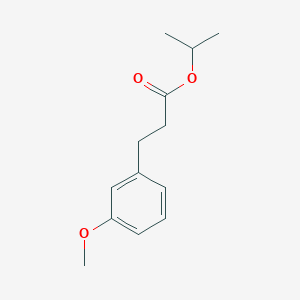
6,7-Dimethylindolizine-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethylindolizine-5,8-dione is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and significant biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylindolizine-5,8-dione typically involves the cyclization of pyrrolylmagnesium bromide with dimethylmaleic anhydride . This reaction proceeds through a series of steps, including the formation of an intermediate followed by cyclization to yield the desired product. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions: 6,7-Dimethylindolizine-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
6,7-Dimethylindolizine-5,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of 6,7-Dimethylindolizine-5,8-dione involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of active research.
類似化合物との比較
Indolizine: The parent compound of 6,7-Dimethylindolizine-5,8-dione, known for its biological activity.
Pyrrolo[1,2-b]isoquinoline-5,10-dione: Another related compound with similar structural features and chemical properties.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
特性
CAS番号 |
129339-61-3 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC名 |
6,7-dimethylindolizine-5,8-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-7(2)10(13)11-5-3-4-8(11)9(6)12/h3-5H,1-2H3 |
InChIキー |
TYIDYDYHYZTXGX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N2C=CC=C2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


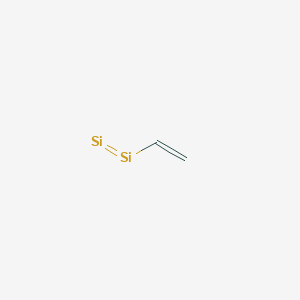
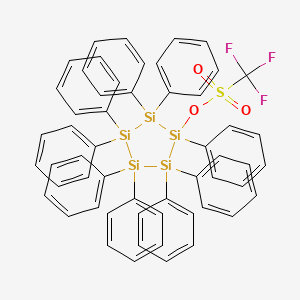
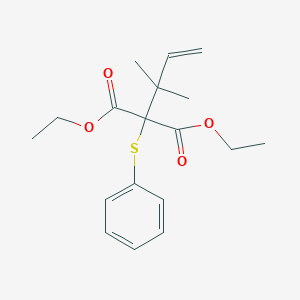
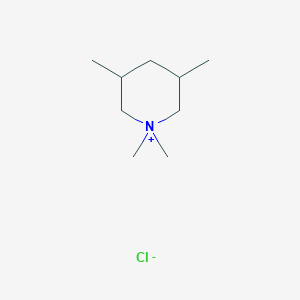
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)


![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
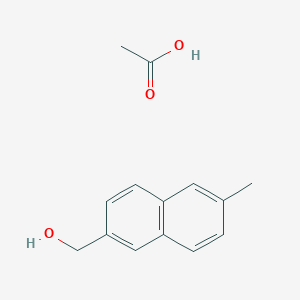
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)

